5-chloroisoquinoline-7-carbaldehyde
Description
Properties
CAS No. |
2751610-89-4 |
|---|---|
Molecular Formula |
C10H6ClNO |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroisoquinoline-7-carbaldehyde can be achieved through various methods. One common approach involves the use of isoquinoline derivatives as starting materials. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, can be employed to produce isoquinolines by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline and its derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 5-Chloroisoquinoline-7-carboxylic acid.
Reduction: 5-Chloroisoquinoline-7-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroisoquinoline-7-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloroisoquinoline-7-carbaldehyde involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can bind to various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 5-chloroisoquinoline-7-carbaldehyde with analogous isoquinoline and quinoline derivatives, focusing on structural features, physicochemical properties, and applications:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | Cl (C5), CHO (C7) | C₁₀H₆ClNO | 191.62 | Electrophilic aldehyde; halogen enhances stability and reactivity | Pharmaceutical intermediates, ligand synthesis, cross-coupling reactions |
| 7-Isoquinolinecarboxaldehyde | CHO (C7) | C₁₀H₇NO | 157.17 | Similar aldehyde reactivity but lacks halogen; lower molecular weight | Fluorescent probes, organic synthesis |
| 5-Bromoisatin | Br (C5), lactam structure | C₈H₄BrNO₂ | 242.03 | Bromine increases steric hindrance; lactam ring differs from isoquinoline scaffold | Antimicrobial agents, dye synthesis |
| 7-Ethoxy-4-methylcoumarin | OEt (C7), CH₃ (C4) | C₁₂H₁₂O₃ | 204.22 | Ethoxy group enhances lipophilicity; coumarin core differs in ring structure | UV absorbers, fluorescent markers |
Key Findings:
Halogen Effects: The chlorine in this compound improves oxidative stability compared to non-halogenated analogs like 7-isoquinolinecarboxaldehyde. This also modulates electronic effects, enhancing its suitability for Suzuki-Miyaura couplings .
Aldehyde Reactivity: The aldehyde group enables condensation reactions (e.g., with amines to form Schiff bases), a feature shared with 7-isoquinolinecarboxaldehyde. However, the chloro substituent increases electrophilicity, accelerating nucleophilic attacks .
Structural Analogues : Compounds like 5-bromoisatin and 7-ethoxy-4-methylcoumarin differ in core scaffolds (lactam vs. coumarin) but share halogen or alkoxy substituents. These differences impact solubility and biological activity .
Research and Analytical Considerations
- Synthesis Challenges : Introducing both chloro and aldehyde groups requires precise regioselective conditions. Chlorination at the 5-position often demands directed ortho-metalation or halogenation catalysts .
- Analytical Methods: HPLC-MS: Used to distinguish this compound from non-halogenated analogs (e.g., 7-isoquinolinecarboxaldehyde) via mass fragmentation patterns . NMR Spectroscopy: The aldehyde proton (~10 ppm in ¹H NMR) and chlorine-induced deshielding in aromatic protons aid structural confirmation .
- Cost and Ambiguity: As noted in REACH guidance, halogenated compounds often require costly analyses (e.g., isotopic labeling) to resolve ambiguities in trace impurity profiling .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 5-chloroisoquinoline-7-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by chlorination. Key steps include:
- Starting with isoquinoline-7-carbaldehyde (CAS: 87087-20-5) as a precursor .
- Chlorination using sulfuryl chloride (SOCl) at 0–5°C to minimize side reactions like over-chlorination or oxidation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Critical Considerations : Monitor reaction temperature to avoid decomposition of the aldehyde group. Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of chlorinating agent).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the aldehyde proton (δ ~10.2 ppm) and chlorine substitution (deshielding of adjacent protons) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 192.0321 for CHClNO) .
- FT-IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~750 cm (C-Cl stretch) .
- Data Interpretation Challenges : Overlapping peaks in aromatic regions (e.g., H NMR) may require 2D-COSY or HSQC for resolution.
Q. How does the aldehyde group in this compound influence its stability under varying storage conditions?
- Methodology :
- Stability Testing : Store under argon at –20°C to prevent oxidation of the aldehyde to carboxylic acid .
- Degradation Analysis : Monitor via TLC or HPLC over time; degradation products include 5-chloroisoquinoline-7-carboxylic acid (oxidation) and dimerization byproducts .
- Recommendations : Use stabilizers like BHT (butylated hydroxytoluene) in solution phases to prolong shelf life.
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize byproduct formation during the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Use a central composite design to evaluate variables (temperature, reagent equivalents, solvent polarity). For example, dichloromethane enhances selectivity over DMF due to reduced nucleophilicity .
- Byproduct Identification : LC-MS/MS identifies dimers (e.g., m/z 383.05) and oxidized products, guiding adjustments to reaction time and stoichiometry .
- Data-Driven Adjustments : Reduce temperature to 0°C and limit chlorinating agent to 1.1 equivalents to suppress over-chlorination.
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for aldehyde reactivity .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., aldehyde carbon) prone to nucleophilic attack .
- Validation : Compare computational results with experimental kinetics (e.g., reaction with hydrazines or Grignard reagents).
Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?
- Methodology :
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement; key parameters include R-factor (<5%) and thermal displacement parameters .
- Twinned Data Handling : Apply twin-law matrices in SHELXE to resolve overlapping reflections in chiral derivatives .
- Challenges : Poor crystal quality due to aldehyde reactivity may require rapid data collection at low temperatures (100 K).
Q. How do researchers reconcile contradictory data in structure-activity relationship (SAR) studies of this compound analogs?
- Methodology :
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Mechanistic Studies : Use isotopic labeling (C-aldehyde) to track metabolic pathways and confirm bioactivity hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
